molecular formula C21H26N6O6 B1666783 Benzyloxycarbonyl valacyclovir CAS No. 124832-31-1

Benzyloxycarbonyl valacyclovir

カタログ番号: B1666783
CAS番号: 124832-31-1
分子量: 458.5 g/mol
InChIキー: ZQSUAJRZJTUOEA-HNNXBMFYSA-N
注意: 研究専用です。人間または獣医用ではありません。
在庫あり
  • 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
  • 品質商品を競争力のある価格で提供し、研究に集中できます。

説明

Benzyloxycarbonyl valacyclovir is a derivative of valacyclovir, which is an antiviral drug used primarily to treat infections caused by herpes viruses, including herpes simplex virus and varicella-zoster virus. The benzyloxycarbonyl group, also known as the Cbz group, is used as a protecting group for amines in organic synthesis. This compound combines the antiviral properties of valacyclovir with the protective benefits of the Cbz group, making it a valuable compound in both medicinal chemistry and synthetic organic chemistry.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of benzyloxycarbonyl valacyclovir typically involves the protection of the amine group in valacyclovir with the benzyloxycarbonyl group. This can be achieved using benzyloxycarbonyl chloride (Cbz-Cl) in the presence of a base such as sodium carbonate or triethylamine. The reaction is carried out in an organic solvent like dichloromethane at room temperature. The general reaction scheme is as follows:

Valacyclovir+Cbz-ClBenzyloxycarbonyl valacyclovir+HCl\text{Valacyclovir} + \text{Cbz-Cl} \rightarrow \text{this compound} + \text{HCl} Valacyclovir+Cbz-Cl→Benzyloxycarbonyl valacyclovir+HCl

Industrial Production Methods: In an industrial setting, the synthesis of this compound can be scaled up by optimizing reaction conditions such as temperature, solvent, and concentration of reagents. Continuous flow reactors may be employed to enhance the efficiency and yield of the reaction. Purification of the product is typically achieved through crystallization or chromatography.

Types of Reactions:

    Oxidation: this compound can undergo oxidation reactions, particularly at the benzyloxycarbonyl group, leading to the formation of benzoic acid derivatives.

    Reduction: The Cbz group can be removed through hydrogenolysis using hydrogen gas and a palladium catalyst, yielding valacyclovir.

    Substitution: The Cbz group can be substituted with other protecting groups or functional groups under appropriate conditions.

Common Reagents and Conditions:

    Oxidation: Potassium permanganate or chromium trioxide in acidic conditions.

    Reduction: Hydrogen gas with palladium on carbon (Pd/C) catalyst.

    Substitution: Various nucleophiles in the presence of a base.

Major Products:

    Oxidation: Benzoic acid derivatives.

    Reduction: Valacyclovir.

    Substitution: Various substituted valacyclovir derivatives.

科学的研究の応用

Chemical Synthesis Applications

Intermediate in Organic Synthesis

  • Benzyloxycarbonyl valacyclovir serves as a crucial intermediate in the synthesis of more complex molecules. The Cbz group protects the amine functionality, allowing for selective reactions at other sites on the molecule.

Modification Potential

  • The Cbz group can be selectively removed under specific conditions, enabling further chemical modifications at the N-terminus of valacyclovir. This flexibility is essential for developing new antiviral agents with enhanced properties, such as improved potency or targeted delivery.

Biological Research Applications

Antiviral Properties

  • Research has highlighted this compound's potential for inhibiting viral DNA polymerase, a critical enzyme in viral replication. The compound is metabolized into acyclovir, which competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and preventing replication .

Pharmacokinetics and Bioavailability

  • Studies indicate that this compound enhances the bioavailability of its active form, acyclovir. This improvement allows for less frequent dosing and better patient compliance compared to standard formulations.

Clinical Applications

Treatment of Herpes Virus Infections

  • This compound has been investigated for its efficacy in treating herpes simplex virus (HSV) infections and varicella-zoster virus (VZV) infections. Clinical trials have shown that it significantly reduces viral shedding and alleviates symptoms associated with outbreaks .

Case Studies

  • A notable case study documented neurotoxicity associated with valacyclovir in a patient undergoing peritoneal dialysis. Adjustments to dosing led to significant recovery, underscoring the importance of monitoring renal function when administering this compound .

Safety Profile

Adverse Effects

  • The safety profile of this compound is generally favorable. Common adverse effects include headache, nausea, and gastrointestinal disturbances; however, serious side effects are rare. Long-term studies suggest that it is well-tolerated over extended periods .

Comparison with Related Compounds

CompoundMechanism of ActionKey Differences
ValacyclovirProdrug converted to acyclovirImproved bioavailability compared to acyclovir
AcyclovirDirectly inhibits viral DNA polymeraseRequires more frequent dosing due to lower bioavailability
FamciclovirSimilar antiviral actionDifferent chemical structure and dosing regimen

作用機序

Benzyloxycarbonyl valacyclovir exerts its effects through the following mechanism:

    Conversion to Acyclovir: In vivo, this compound is converted to acyclovir, a guanine nucleoside analog.

    Phosphorylation: Acyclovir is phosphorylated by viral thymidine kinase to acyclovir monophosphate, and subsequently by cellular enzymes to acyclovir triphosphate.

    Inhibition of Viral DNA Polymerase: Acyclovir triphosphate competitively inhibits viral DNA polymerase, preventing viral DNA synthesis and replication.

類似化合物との比較

    Valacyclovir: The parent compound, used to treat herpes virus infections.

    Acyclovir: The active form of valacyclovir, also used as an antiviral drug.

    Famciclovir: Another antiviral drug used to treat herpes virus infections, similar in structure and function to valacyclovir.

Uniqueness: Benzyloxycarbonyl valacyclovir is unique due to the presence of the Cbz group, which provides additional protection to the amine group, allowing for selective reactions and improved stability during synthesis

生物活性

Benzyloxycarbonyl valacyclovir, also known as Cbz-valacyclovir, is a prodrug of valacyclovir, which itself is an antiviral medication primarily used for the treatment of herpes simplex virus (HSV) infections and varicella-zoster virus (VZV) infections. This article explores the biological activity of this compound, its pharmacokinetics, mechanism of action, clinical efficacy, and safety profile based on various studies and case reports.

This compound functions as a prodrug that is converted into valacyclovir upon administration. Valacyclovir is then rapidly converted to acyclovir, the active antiviral agent. The mechanism of action involves several key processes:

  • Inhibition of Viral DNA Polymerase : Acyclovir competes with deoxyguanosine triphosphate for incorporation into viral DNA, leading to chain termination and preventing viral replication.
  • Selective Activation : The activation of acyclovir requires phosphorylation by viral thymidine kinase (TK), which is present in infected cells but absent in uninfected cells, ensuring selective toxicity towards the virus.
  • Enhanced Bioavailability : Compared to acyclovir, valacyclovir offers improved bioavailability and plasma concentration levels due to its prodrug formulation, allowing for less frequent dosing and better patient compliance .

2. Pharmacokinetics

The pharmacokinetic profile of this compound highlights its absorption, distribution, metabolism, and elimination:

ParameterValue
Molecular Weight458.47 g/mol
Bioavailability54.5% ± 9.1% after 1 g oral dose
Protein Binding13.5% - 17.9%
Volume of Distribution1.34 ± 0.65 L/kg in pediatric patients
Route of EliminationPrimarily renal; metabolites include acyclovir and L-valine

3. Clinical Efficacy

Clinical studies have demonstrated the efficacy of this compound in managing HSV infections:

  • Suppressive Therapy : A study involving immunocompetent patients with recurrent HSV-2 genital herpes showed that a daily dose of 1 g significantly reduced viral shedding by 71% compared to placebo over a 60-day period .
  • Pain Resolution : Valacyclovir has been shown to effectively reduce pain associated with herpes zoster infections, with significant improvements noted in clinical trials .

Case Studies

A unique case study documented valacyclovir neurotoxicity in a patient undergoing peritoneal dialysis, highlighting the importance of dose adjustment in patients with renal impairment. The patient experienced emotional lability as a side effect but improved significantly after adjusting the dosage through aggressive dialysis treatment .

4. Safety Profile

The safety profile of this compound is generally favorable:

  • Adverse Effects : The most common adverse effects include headache, nausea, and gastrointestinal disturbances; however, serious side effects are rare.
  • Long-term Use : Long-term studies indicate that valacyclovir is well tolerated over extended periods (up to 10 years) with minimal resistance observed among immunocompetent patients .

5. Conclusion

This compound exhibits significant biological activity as an antiviral agent through its conversion to acyclovir and subsequent inhibition of viral replication. Its pharmacokinetic advantages facilitate effective management of HSV infections while maintaining a favorable safety profile. Ongoing research into its efficacy against resistant strains and in diverse patient populations will further elucidate its role in antiviral therapy.

特性

IUPAC Name

2-[(2-amino-6-oxo-1H-purin-9-yl)methoxy]ethyl (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H26N6O6/c1-13(2)15(24-21(30)33-10-14-6-4-3-5-7-14)19(29)32-9-8-31-12-27-11-23-16-17(27)25-20(22)26-18(16)28/h3-7,11,13,15H,8-10,12H2,1-2H3,(H,24,30)(H3,22,25,26,28)/t15-/m0/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZQSUAJRZJTUOEA-HNNXBMFYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)C(C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)[C@@H](C(=O)OCCOCN1C=NC2=C1N=C(NC2=O)N)NC(=O)OCC3=CC=CC=C3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H26N6O6
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID10924945
Record name (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

458.5 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

124832-31-1
Record name N-[(Phenylmethoxy)carbonyl]-L-valine 2-[(2-amino-1,6-dihydro-6-oxo-9H-purin-9-yl)methoxy]ethyl ester
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=124832-31-1
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Benzyloxycarbonyl valacyclovir
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0124832311
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (S)-2-((2-Imino-6-oxo-2,3-dihydro-1H-purin-9(6H)-yl)methoxy)ethyl 2-(((benzyloxy)carbonyl)amino)-3-methylbutanoate
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID10924945
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name BENZYLOXYCARBONYL VALACYCLOVIR
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/D5326179KU
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Benzyloxycarbonyl valacyclovir
Reactant of Route 2
Reactant of Route 2
Benzyloxycarbonyl valacyclovir
Reactant of Route 3
Reactant of Route 3
Benzyloxycarbonyl valacyclovir
Reactant of Route 4
Reactant of Route 4
Benzyloxycarbonyl valacyclovir
Reactant of Route 5
Benzyloxycarbonyl valacyclovir
Reactant of Route 6
Benzyloxycarbonyl valacyclovir

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。